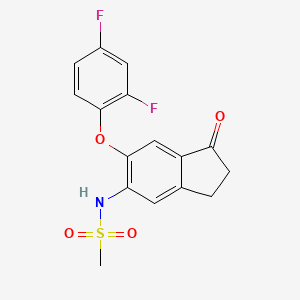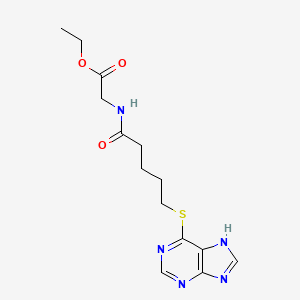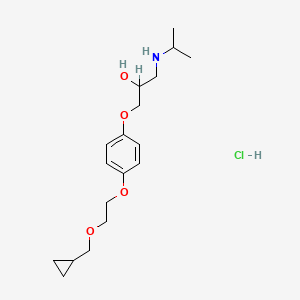
二盐酸 KX2-391
概述
描述
KX2-391 dihydrochloride, also known as Tirbanibulin, is the first clinical Src inhibitor (peptidomimetic class) that targets the peptide substrate site of Src . It has a GI50 of 9-60 nM in cancer cell lines .
Synthesis Analysis
The synthesis of KX2-391 and its analogues has been explored in several studies . A set of 4-aroylaminophenyl-N-benzylacetamides were synthesized and found to be more active against leukemia cell lines compared to solid tumor cell lines .Molecular Structure Analysis
The molecular structure of KX2-391 dihydrochloride is complex, and it specifically binds to the peptide substrate site of Src .Chemical Reactions Analysis
KX2-391 has been shown to potently inhibit Src-catalyzed trans-phosphorylation of focal adhesion kinase (FAK), Shc, paxillin, and Src kinase auto-phosphorylation with an IC50 of approximately 20 nM .Physical And Chemical Properties Analysis
KX2-391 dihydrochloride is a solid substance . It has a molecular weight of 504.45 . It is soluble in DMSO and ethanol, but insoluble in water .科学研究应用
Treatment of Actinic Keratosis
Tirbanibulin is a first-in-class Src kinase signaling inhibitor and tubulin polymerisation inhibitor developed for the topical treatment of actinic keratosis . It has been shown that elevated levels of Src have a role in both primary tumour growth and metastases, and Src activity has been linked to actinic keratosis and squamous cell carcinoma . The drug was approved for marketing in the US as a topical treatment for actinic keratosis based on the data from two pivotal phase III trials .
Treatment of Psoriasis
Tirbanibulin is also being developed for the topical treatment of psoriasis . Tubulin polymerization inhibitors have been shown to be active against actinic keratosis , thereby presenting a potential therapeutic opportunity for psoriasis treatment.
Treatment of Acute Myeloid Leukemia (AML)
Orally administered tirbanibulin has been investigated in early phase clinical trials in patients with acute myeloid leukemia . A phase 1b dose escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral monotherapy with KX2-391 in elderly subjects with AML who are refractory to or have declined standard induction therapy .
Treatment of Prostate Cancer
Tirbanibulin has been investigated in early phase clinical trials in patients with prostate cancer . Further studies evaluating oral tirbanibulin are being planned .
Treatment of Other Solid Tumors
Tirbanibulin has been investigated in early phase clinical trials in patients with other solid tumors . Further studies evaluating oral tirbanibulin are being planned .
Overcoming Drug-Resistant FLT3-ITD Acute Myeloid Leukemia
KX2-391 has been identified as a dual FLT3 and tubulin inhibitor and investigated for its efficacy and mechanisms in overcoming drug-resistant FLT3-ITD-TKD mutations in AML . KX2-391 exhibited potent growth inhibitory and apoptosis promoting effects on diverse AML cell lines harboring FLT3-ITD mutations and AC220-resistant mutations at the D835 and F691 residues in TKD and inhibited FLT3 phosphorylation and its downstream signaling targets .
作用机制
Target of Action
KX2-391 dihydrochloride, also known as Tirbanibulin, is a dual inhibitor of Src Kinase and tubulin . Src Kinase is a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell division, survival, and migration. Tubulin, on the other hand, is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division .
Mode of Action
Tirbanibulin targets the peptide substrate site of Src, with a GI50 of 9-60 nM in cancer cell lines . It binds to tubulin at a novel binding site and inhibits tubulin polymerization . This interaction with its targets leads to changes in the cellular functions regulated by these proteins .
Biochemical Pathways
The inhibition of Src Kinase and tubulin polymerization by Tirbanibulin disrupts several cellular processes. It blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells . The compound leads to cell cycle arrest at the M phase, followed by cell death mediated by canonical apoptosis pathways, including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .
Pharmacokinetics
In a phase Ib dose escalation study, the maximum tolerated dose for KX2-391 was found to be 120 mg once daily . The bone marrow concentrations of KX2-391 were approximately similar to plasma concentrations, indicating its ability to penetrate the bone marrow .
Result of Action
Tirbanibulin exhibits antitumor effects in vitro and in vivo . It has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer . In clinical trials, Tirbanibulin promoted complete clearance of actinic keratosis lesions at day 57 in treated areas in 44-54% of patients compared to 5-13% of patients who received the placebo .
Action Environment
The action, efficacy, and stability of Tirbanibulin can be influenced by various environmental factors. For instance, in multi-drug resistant cancer cell lines, which overexpress p-glycoprotein, Tirbanibulin still has equally potent anti-proliferative activity with GI50’s in the low nanomolar range
安全和危害
未来方向
KX2-391 has completed Phase I clinical trials in cancer patients and is now proceeding to Phase II . It has shown potent anti-proliferative activity against a broad range of solid and liquid human cancers in vitro and in mouse models . Future research will likely focus on further clinical trials and exploring its potential as a treatment for various types of cancer .
属性
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPOZGQCQXHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648365 | |
| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KX2-391 dihydrochloride | |
CAS RN |
1038395-65-1 | |
| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

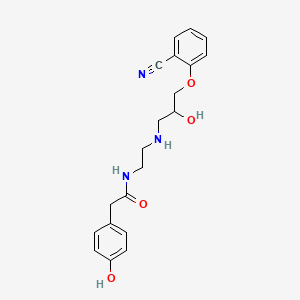

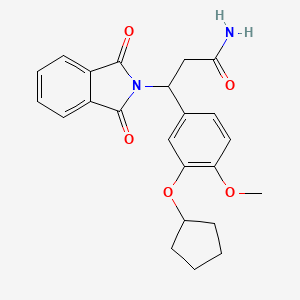
![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)



